benzyl 6-(3-(tert-butyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
The compound “benzyl 6-(3-(tert-butyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It contains several functional groups including a benzyl group, a tert-butyl group, an ethoxycarbonyl group, a pyrazolyl group, and a dihydroisoquinoline carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the tert-butyl group could be introduced using a method developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The benzyl group could be introduced via a palladium-catalyzed C-H acyloxylation . The synthesis would likely require careful planning and optimization to ensure the correct functional groups are introduced in the correct order .Scientific Research Applications
Synthesis and Characterization
- Benzyl 6-(3-(tert-Butyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is synthesized from specific pyrazole derivatives and characterized using techniques like NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).
Role in PROTAC Molecule Synthesis
- It plays a crucial role as an intermediate in the synthesis of the mTOR targeted PROTAC molecule PRO1, using palladium-catalyzed Suzuki reactions (Zhang et al., 2022).
Method for Preparing N-Substituted Compounds
- A general method exists for preparing diverse N-substituted compounds, including those involving tert-butoxycarbonylation, crucial in synthesizing related chemical structures (Freeman et al., 2023).
Potential Antitumor Agents
- Derivatives of this compound have been synthesized and screened for their potential as antitumor agents, showing significant activity against various cancer cell lines (Abonía et al., 2011).
Thermal Rearrangements Studies
- Studies on thermal rearrangements of similar compounds have been conducted, providing insights into their behavior under different conditions (Jefferson & Warkentin, 1994).
Role in Supramolecular Structures
- Its derivatives play a role in forming hydrogen-bonded supramolecular structures, which are significant in the study of crystallography and molecular interactions (Castillo et al., 2009).
Synthesis of Novel NLO Materials
- N-Substituted derivatives have been synthesized and studied for their potential in nonlinear optical (NLO) applications, which are important in optical limiting technologies (Chandrakantha et al., 2013).
Antimicrobial Activity
- Some derivatives show significant antimicrobial activity, indicating potential applications in antibacterial and antifungal treatments (Patel et al., 2010).
Properties
IUPAC Name |
benzyl 6-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-5-33-25(31)23-16-24(27(2,3)4)28-30(23)22-12-11-21-17-29(14-13-20(21)15-22)26(32)34-18-19-9-7-6-8-10-19/h6-12,15-16H,5,13-14,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTGNDRQZUPXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106491 | |
Record name | Phenylmethyl 6-[3-(1,1-dimethylethyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020173-40-3 | |
Record name | Phenylmethyl 6-[3-(1,1-dimethylethyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020173-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 6-[3-(1,1-dimethylethyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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